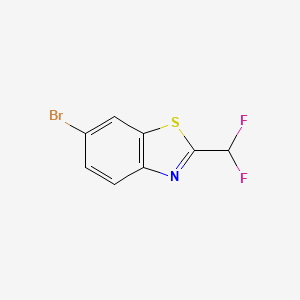

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole

Description

Properties

IUPAC Name |

6-bromo-2-(difluoromethyl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NS/c9-4-1-2-5-6(3-4)13-8(12-5)7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYOIJAUQOJMBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=N2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Structural Elucidation & Analytical Profiling: 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole

Topic: Structure elucidation of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole Content Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

This technical guide details the structural characterization and synthesis logic of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole , a privileged scaffold in modern medicinal chemistry. The integration of a lipophilic hydrogen bond donor (

Synthetic Route & Process Logic

To understand the structure, one must validate the origin. The most robust synthetic pathway minimizes regiochemical ambiguity by utilizing a pre-functionalized precursor.

Validated Synthesis Protocol

Rational Design: The condensation of 2-amino-5-bromobenzenethiol with difluoroacetic acid (or its anhydride) is the preferred route. This cyclodehydration ensures the bromine atom remains para to the nitrogen in the final benzothiazole ring (Position 6), preventing the formation of isomeric mixtures common in direct bromination of the parent heterocycle.

Protocol:

-

Reagents: 2-amino-5-bromobenzenethiol (1.0 equiv), Difluoroacetic acid (1.2 equiv), Polyphosphoric acid (PPA) or T3P (Propylphosphonic anhydride).

-

Conditions: Heat to 100–120°C for 4–6 hours.

-

Workup: Quench with ice water, neutralize with

, extract with EtOAc. -

Purification: Flash chromatography (Hexane/EtOAc).

Reaction Pathway Visualization

The following flowchart illustrates the synthesis and the critical decision nodes for quality control.

Figure 1: Cyclocondensation pathway ensuring regiochemical fidelity at Position 6.

Structural Elucidation: The Analytical Matrix

The validation of this structure relies on three pillars: Isotopic Fingerprinting (MS), Fluorine-Hydrogen Coupling (NMR), and Regiochemical Correlation (2D NMR).

Mass Spectrometry (MS) - The Bromine Signature

The presence of a bromine atom provides a definitive isotopic pattern that serves as the first checkpoint for identity.

| Parameter | Observation | Structural Implication |

| Ionization Mode | ESI+ or EI | Hard ionization (EI) preferred for fragmentation analysis. |

| Molecular Ion ( | Doublet at m/z 263 / 265 | Characteristic 1:1 ratio of |

| Fragmentation | Loss of 51 Da ( | Confirms the labile difluoromethyl group. |

| Base Peak | m/z 184 / 186 | Loss of Br radical (or HBr) from the core. |

NMR Spectroscopy - The Diagnostic

The difluoromethyl group is a spin-active system where the proton couples to two equivalent fluorine atoms, creating distinctive splitting patterns.

H NMR (Proton)

-

The

Triplet: The most diagnostic signal is a triplet appearing in the range of-

Coupling Constant (

): A large geminal coupling of 52–54 Hz is mandatory. If this coupling is absent or < 10 Hz, the difluoromethyl group has degraded (likely to an aldehyde or carboxylic acid).

-

-

Aromatic Region (Position 6-Br):

-

H7 (d,

Hz): Resonates -

H4 (d,

Hz): Resonates -

H5 (dd,

Hz): Resonates

-

F NMR (Fluorine)

-

Signal: A doublet appearing at

-110 to -116 ppm . -

Coupling: Matches the proton spectrum (

Hz). -

Decoupling Check: Proton-decoupled

F NMR should collapse this doublet into a singlet, confirming the F-H bond.

Regiochemistry Validation (2D NMR)

To prove the Bromine is at Position 6 (and not 4, 5, or 7), HMBC (Heteronuclear Multiple Bond Correlation) is required.

Figure 2: HMBC correlation logic. H7 shows a strong 3-bond coupling to the bridgehead carbon C3a (adjacent to Sulfur), distinguishing it from H4.

Physicochemical Context: The Fluorine Effect

In drug discovery, the

-

Bioisosterism:

acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups but with significantly improved membrane permeability. -

Acidity: The electron-withdrawing effect of the two fluorine atoms increases the acidity of the methine proton (

estimated ~25-30), allowing it to participate in weak hydrogen bonding with protein targets (e.g., carbonyl backbone acceptors). -

Metabolic Stability: The

bond strength protects the C2 position from rapid oxidative metabolism compared to a methyl or hydroxymethyl group.

| Property | Value (Est.) | Significance |

| LogP | 3.2 – 3.5 | Highly lipophilic; good CNS penetration potential. |

| H-Bond Donor | 1 ( | Unique "weak" donor capability. |

| PSA | ~40 Ų | Low polar surface area favors permeability. |

Experimental Protocols (SOPs)

Standardized HPLC-MS Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm and 280 nm; MS (ESI+).

-

Acceptance Criteria: Purity > 95% (AUC). MS must show 1:1 isotopic split.

NMR Sample Preparation

-

Solvent: DMSO-

is preferred over -

Concentration: 5–10 mg in 0.6 mL solvent.

-

Tube: High-precision 5mm NMR tube (Class A).

References

-

Meanwell, N. A. (2018).[2][3][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] Link

-

Zhu, W., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8395–8400. Link

-

Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Structural and Theoretical Study. Journal of Medicinal Chemistry, 60(2), 797–804. Link

-

Abraham, R. J., & Edgar, M. (1998). Substituent Chemical Shifts in NMR: Mono and Difluoro S.C.S. in Rigid Molecules. Journal of the Chemical Society, Perkin Transactions 2. Link

Sources

Discovery and history of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole

An In-depth Technical Guide to 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole

Authored by: A Senior Application Scientist

Introduction: The Convergence of a Privileged Scaffold and a Modern Bioisostere

The benzothiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] This heterocyclic motif, consisting of a benzene ring fused to a thiazole ring, is integral to the structure of numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The versatility of the benzothiazole core allows for structural modifications that can fine-tune its therapeutic effects, making it a focal point in modern drug discovery.[1]

In parallel, the strategic incorporation of fluorine into drug candidates has become a paramount strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The difluoromethyl group (-CF2H) has garnered significant attention as a bioisostere of hydroxyl (-OH) or thiol (-SH) functionalities.[4] Its unique electronic properties and ability to serve as a lipophilic hydrogen bond donor can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.

This guide provides a comprehensive technical overview of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole, a molecule that embodies the strategic fusion of the benzothiazole scaffold with a key fluorinated motif. We will delve into its discovery, synthesis, physicochemical properties, and its emerging significance as a versatile building block for the development of next-generation therapeutics.

Physicochemical and Structural Characteristics

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole is a halogenated and fluorinated heterocyclic compound.[5] Its core structure consists of a benzothiazole system with a bromine atom at the 6-position and a difluoromethyl group at the 2-position.

Caption: Chemical structure of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C8H4BrF2NS | PubChem[5] |

| Molecular Weight | 263.09 g/mol | PubChem[5] |

| Monoisotopic Mass | 262.9216 Da | PubChem[5] |

| XlogP (Predicted) | 3.7 | PubChem[5] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred |

Discovery and Historical Context

The specific discovery of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole is not documented in a singular, seminal publication. Rather, its emergence is a result of the broader exploration of benzothiazole derivatives for various applications, particularly in drug discovery and materials science. The presence of this compound in numerous patents suggests its primary role as a key intermediate in the synthesis of more complex, often proprietary, molecules.[5][6]

The synthesis of related brominated benzothiazoles has been a subject of interest for their utility as precursors to a wide range of biologically active compounds.[7][8] The development of methods for introducing the difluoromethyl group into heterocyclic systems is a more recent advancement, driven by the growing appreciation for the role of fluorine in medicinal chemistry.[4] Therefore, the "discovery" of this molecule can be seen as an intersection of these two fields of chemical research.

Synthesis and Methodologies

Proposed Synthetic Pathway

A common approach to synthesizing 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol derivative with a suitable electrophile. In this case, the synthesis would likely proceed from 4-bromo-2-aminothiophenol and a difluoromethyl-containing reagent.

Caption: Proposed synthetic pathway for 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

Objective: To synthesize 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole.

Materials:

-

4-Bromo-2-aminothiophenol

-

Difluoroacetic anhydride

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Amide Formation: To a solution of 4-bromo-2-aminothiophenol (1.0 eq) in an anhydrous solvent such as toluene, add difluoroacetic anhydride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude amide intermediate.

-

Cyclization: Dissolve the crude intermediate in toluene and add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole.

Spectroscopic Characterization

The structural elucidation of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole would rely on a combination of standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear in the range of 7.0-8.5 ppm. The proton of the difluoromethyl group would appear as a triplet due to coupling with the two fluorine atoms. |

| ¹⁹F NMR | A signal corresponding to the -CF2H group would be observed, likely as a doublet due to coupling with the adjacent proton. |

| ¹³C NMR | Signals for the aromatic carbons and the carbon of the difluoromethyl group (as a triplet) would be present. |

| Mass Spec. | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the bromine atom. |

| IR Spectroscopy | Characteristic peaks for aromatic C-H stretching, C=N stretching of the thiazole ring, and C-F stretching would be observed. |

Applications in Research and Drug Development

The primary value of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole lies in its potential as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Workflow in Drug Discovery

Caption: Role of the title compound in a typical drug discovery workflow.

The bromine atom at the 6-position is amenable to various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. This enables the creation of a library of diverse compounds for screening against various biological targets.

Potential Therapeutic Areas

Given the known biological activities of benzothiazole derivatives, compounds synthesized from this intermediate could be investigated for:

-

Oncology: Many benzothiazole derivatives exhibit potent anticancer activity.[2]

-

Neurodegenerative Diseases: The benzothiazole scaffold is found in compounds used for the diagnosis and treatment of conditions like Alzheimer's disease.[2][6]

-

Infectious Diseases: The antimicrobial properties of benzothiazoles are well-documented.[9][10]

-

Inflammatory Disorders: Anti-inflammatory effects have been reported for various benzothiazole analogs.[11]

Conclusion

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole represents a confluence of a privileged heterocyclic scaffold and a modern, functionally important fluorinated group. While its history is not marked by a singular discovery, its value as a synthetic intermediate in medicinal chemistry is significant. The strategic placement of a reactive bromine handle and a bioisosteric difluoromethyl group makes it a highly attractive starting material for the development of novel therapeutic agents across a spectrum of diseases. Further exploration of the chemical space accessible from this versatile building block holds considerable promise for future drug discovery efforts.

References

-

PubChem. 6-bromo-2-(difluoromethyl)-1,3-benzothiazole. National Center for Biotechnology Information. [Link]

-

Qian, K., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters. [Link]

- Shrivastava, A., et al. (2013). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. Journal of Applicable Chemistry.

- Google Patents. (1971). Bromination of 2,1,3,-benzothiadiazoles and benzofurazans. US3577427A.

- Google Patents. (2012). Benzothiazole derivative compounds, compositions and uses. US-8236282-B2.

-

Organic Chemistry Portal. Synthesis of benzothiazoles. [Link]

- Gupta, A., et al. (2010). Synthesis and anti-inflammatory study of novel fluorobenzothiazole derivatives. Journal of Chemical and Pharmaceutical Research.

-

ResearchGate. Synthesis of 6-bromo-2-amino-1,3-benzothiazol. [Link]

- Google Patents. (2009). Benzothiazole compounds. WO2009039553A1.

- Google Patents. (2015). Synthesizing process of 2, 6-dibromo benzothiazole. CN105198834A.

-

European Patent Office. (1996). Benzothiazole derivatives. EP 0735029 A1. [Link]

- Singh, S., et al. (2021). Note on Benzothiazole used in Modern Day Drug Designing and Development. International Journal of Pharmaceutical Sciences Review and Research.

-

Sharma, A., et al. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Modern Approaches in Drug Designing. [Link]

-

ResearchGate. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

-

Dobrowolski, M. A., et al. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

ResearchGate. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. [Link]

- Kumar, A., et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry.

-

Wikipedia. Benzothiazole. [Link]

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. PubChemLite - 6-bromo-2-(difluoromethyl)-1,3-benzothiazole (C8H4BrF2NS) [pubchemlite.lcsb.uni.lu]

- 6. Benzothiazole derivative compounds, compositions and uses - Patent US-8236282-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. sphinxsai.com [sphinxsai.com]

- 10. ijrpc.com [ijrpc.com]

- 11. jocpr.com [jocpr.com]

Theoretical Frameworks for Elucidating the Reactivity of Benzothiazole Derivatives

An In-depth Technical Guide

Foreword: From Bench to Bits - Predicting the Reactivity of a Privileged Scaffold

Benzothiazole, a bicyclic heterocyclic system, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are the cornerstone of numerous pharmaceuticals, including anticancer, antimicrobial, and anticonvulsant agents, as well as functional materials like dyes and organic electronics.[1][3][4][5][6][7] The remarkable versatility of the benzothiazole core stems from its unique electronic structure and the diverse reactivity patterns that can be accessed through substitution.[7][8] Understanding and predicting this reactivity is paramount for the rational design of novel, high-efficacy molecules and for optimizing synthetic pathways.[6][9]

While traditional laboratory experiments provide invaluable, tangible data, they are often resource-intensive. Modern computational chemistry offers a powerful and complementary approach, allowing us to peer into the electronic heart of these molecules.[4][10][11] By leveraging theoretical models, we can dissect reactivity, elucidate complex reaction mechanisms, and predict molecular properties before a single flask is touched. This guide serves as a technical deep-dive into the computational methodologies employed to study the reactivity of benzothiazole derivatives, designed for researchers and scientists who wish to integrate these powerful predictive tools into their discovery workflows.

Part 1: The Computational Gauntlet: Core Methodologies and Workflow

The foundation of modern reactivity studies for organic molecules lies in Quantum Mechanics (QM), with Density Functional Theory (DFT) being the undisputed workhorse.

The Primacy of Density Functional Theory (DFT)

DFT strikes an optimal balance between computational accuracy and resource efficiency, making it ideal for studying systems the size of benzothiazole derivatives.[4][10][12] Unlike more computationally demanding methods, DFT calculates the electronic structure and energy of a molecule based on its electron density, a more manageable property than the full many-electron wavefunction.

-

Choosing the Right Tools - Functionals and Basis Sets:

-

Functional: The choice of the exchange-correlation functional is critical. For benzothiazole systems, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is extensively validated and widely used, providing reliable results for geometries and electronic properties.[2][10][12][13]

-

Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. A common and robust choice is the 6-31+G(d,p) basis set.[10][12]

-

6-31G: Describes the core and valence electrons.

-

+: Adds diffuse functions to better describe lone pairs and delocalized electrons, which are crucial in heterocyclic systems.

-

(d,p): Adds polarization functions to allow for non-spherical electron distribution, essential for accurately modeling bonding environments.

-

-

Protocol 1: Establishing the Ground State - Geometry Optimization

Before any reactivity analysis can be performed, the molecule's most stable three-dimensional structure—its ground-state geometry—must be determined.

Step-by-Step Methodology:

-

Input Structure Generation: Build an initial 3D structure of the benzothiazole derivative using molecular modeling software (e.g., GaussView, Avogadro).

-

Calculation Setup (Gaussian 09/16 Example):

-

Define the route section: #p B3LYP/6-31+G(d,p) Opt Freq.

-

B3LYP/6-31+G(d,p): Specifies the DFT method and basis set.

-

Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a vibrational frequency calculation, which is crucial for validation.

-

-

Specify the molecular charge and spin multiplicity (typically 0 and 1 for neutral, closed-shell molecules).

-

Provide the initial atomic coordinates.

-

-

Execution and Analysis:

-

Run the calculation.

-

Validation: Upon completion, inspect the output of the frequency calculation. A true energy minimum is confirmed by the absence of any imaginary frequencies . The presence of an imaginary frequency indicates a saddle point (a transition state), not a stable structure.

-

Visualize the optimized geometry to confirm its chemical sensibility.

-

Visualization: The Standard Computational Workflow

The following diagram outlines the logical flow for a typical theoretical reactivity study.

Caption: Relationship between HOMO-LUMO gap and molecular reactivity.

Local Reactivity Descriptors: Pinpointing Reactive Sites

While global descriptors are useful, they do not tell us where on the molecule a reaction is likely to occur. For this, we turn to local descriptors.

-

Molecular Electrostatic Potential (MEP): An MEP surface is a 3D plot of the electrostatic potential mapped onto the molecule's electron density surface. It provides a simple, visual guide to charge distribution. [10][12] * Red Regions (Negative Potential): Electron-rich areas, such as those around nitrogen or oxygen atoms. These are the preferred sites for electrophilic attack .

-

Blue Regions (Positive Potential): Electron-poor areas, such as those around acidic hydrogen atoms. These are the preferred sites for nucleophilic attack .

-

-

Fukui Functions (f(r)): This is a more rigorous, DFT-based local descriptor that measures the change in electron density at a specific point when an electron is added to or removed from the system. [13][14][15][16][17]It helps identify the most nucleophilic and electrophilic atoms.

-

f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack). The atom with the highest f+ value is the most likely site of nucleophilic attack.

-

f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack). The atom with the highest f- value is the most likely site of electrophilic attack.

-

Protocol 2: Generating and Analyzing Local Reactivity Maps

-

Prerequisite: A completed and validated geometry optimization and frequency calculation (.chk or .wfx file is required).

-

MEP Surface Generation:

-

In GaussView, open the checkpoint (.chk) file.

-

Navigate to Results > Surfaces/Contours.

-

Create a new surface with Type = MEP. This will generate the color-mapped surface for visual analysis.

-

-

Fukui Function Calculation:

-

To calculate condensed Fukui functions (values per atom), you need the electronic populations of the neutral molecule (N electrons), the anion (N+1 electrons), and the cation (N-1 electrons).

-

Perform single-point energy calculations on the optimized neutral geometry for the cation and anion.

-

Extract the atomic charges (e.g., Mulliken, Hirshfeld) from all three calculations.

-

Calculate the condensed Fukui functions:

-

fk+ = qk(N+1) - qk(N) (for nucleophilic attack on atom k)

-

fk- = qk(N) - qk(N-1) (for electrophilic attack on atom k)

-

-

Part 3: Deeper Mechanistic Insights

Beyond static reactivity, computational chemistry allows for the exploration of dynamic processes and intramolecular interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. This method is exceptionally useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. [10][12][18][19][20]The key output is the second-order perturbation stabilization energy, E(2) , which measures the energetic significance of delocalization from a filled "donor" orbital to an empty "acceptor" orbital. [10][12]A large E(2) value indicates a strong electronic delocalization, which contributes to molecular stability.

Elucidating Reaction Mechanisms

Theoretical chemistry provides the unique ability to map the entire energy landscape of a chemical reaction, identifying short-lived, high-energy transition states that are often impossible to observe experimentally.

-

Transition State (TS) Searching: Using algorithms like QST2/QST3 or Berny optimization, we can locate the precise geometry of the transition state—the maximum energy point along the reaction coordinate. A true TS is characterized by having exactly one imaginary frequency , which corresponds to the motion along the reaction path.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is found, an IRC calculation can be performed. This traces the reaction pathway downhill from the TS to connect it to the corresponding reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest.

-

Application: This approach has been successfully used to investigate the Ru-catalyzed synthesis of benzothiazoles and the atmospheric oxidation pathways of benzothiazole derivatives, providing clarity on reaction barriers and substrate specificity. [21][22][23]

Visualization: A Simplified Reaction Coordinate Profile

Sources

- 1. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]

- 4. mdpi.com [mdpi.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. jchemrev.com [jchemrev.com]

- 8. Benzothiazole - Wikipedia [en.wikipedia.org]

- 9. benthamscience.com [benthamscience.com]

- 10. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. scirp.org [scirp.org]

- 13. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]

- 14. ccsenet.org [ccsenet.org]

- 15. researchgate.net [researchgate.net]

- 16. komorowski.edu.pl [komorowski.edu.pl]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

The Benzothiazole Core: Aromaticity, Electronic Structure, and Synthetic Utility

Executive Summary

The benzothiazole ring system (

Theoretical Framework: Electronic Architecture

Benzothiazole is a planar, 10

Resonance and Orbital Contributions

The aromaticity of the system is best understood through its resonance contributors. The lone pair on the nitrogen atom is in an

-

The Thiazole Ring: Acts as an electron-withdrawing group relative to the benzene ring.[1]

-

The Benzene Ring: Retains significant aromatic character but is deactivated compared to isolated benzene.

Visualization of Electronic Flow

The following diagram illustrates the divergent reactivity pathways dictated by this electronic structure.

Figure 1: Reactivity logic flow of the benzothiazole scaffold. The electron-deficient thiazole ring directs nucleophiles to C2, while the benzene ring intercepts electrophiles, predominantly at C6.

Quantifying Aromaticity

To rationally design drugs, one must quantify the stability of the ring system. We utilize two primary indices: NICS (Nucleus-Independent Chemical Shift) for magnetic aromaticity and HOMA (Harmonic Oscillator Model of Aromaticity) for geometric aromaticity.

Comparative Aromaticity Metrics

The fusion of benzene and thiazole perturbs the aromaticity of both individual rings. The benzene ring in benzothiazole is less aromatic than isolated benzene, and the thiazole ring is significantly less aromatic than isolated thiazole.

| Ring System | Moiety | NICS(1) (ppm) | HOMA Index | Electronic Character |

| Benzene | -10.2 | 1.00 | Benchmark Aromatic | |

| Thiazole | -7.5 | 0.82 | Moderate Aromatic | |

| Benzothiazole | Benzene Ring | -9.1 | 0.88 | Deactivated Aromatic |

| Benzothiazole | Thiazole Ring | -4.3 | 0.65 | Weakly Aromatic/Diene-like |

Data Interpretation:

-

NICS(1): More negative values indicate stronger aromatic ring currents. The drop from -7.5 (Thiazole) to -4.3 (Fused Thiazole) indicates the hetero-ring sacrifices aromaticity to stabilize the benzene ring.

-

HOMA: A value of 1.00 is ideal benzene-like geometry. The low HOMA of the fused thiazole ring explains why the C2=N bond is highly reactive toward nucleophiles (resembling a localized double bond).

Reactivity & Synthesis Implications[1][2][3][4]

The aromaticity data above dictates the synthetic strategy. Because the thiazole ring has low aromatic stabilization energy (ASE), it is susceptible to ring-opening or addition-elimination reactions that would be impossible in benzene.

Electrophilic Aromatic Substitution (EAS)

-

Locus: Exclusively on the benzene ring.

-

Regioselectivity: The thiazole ring acts as a deactivating, meta-directing group (analogous to a nitro group on benzene). However, resonance effects favor the C6 position (para to the nitrogen) followed by C4.

-

Protocol Note: Nitration requires vigorous conditions (

), confirming the deactivated nature of the scaffold.

Nucleophilic Aromatic Substitution (SNAr)

-

Locus: Exclusively at C2 .

-

Mechanism: The C2 position is flanked by Nitrogen and Sulfur, making it highly electron-deficient. Halogens at C2 (2-chlorobenzothiazole) are easily displaced by amines, thiols, or alkoxides.

-

C2-Lithiation: The C2 proton is acidic (

). Treatment with

Experimental Protocols

Protocol A: Synthesis of 2-Substituted Benzothiazoles (Condensation Method)

A robust, self-validating protocol for generating the core scaffold.

Objective: Synthesis of 2-phenylbenzothiazole from 2-aminothiophenol.

Materials:

-

2-Aminothiophenol (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Sodium metabisulfite (

) (1.5 eq) -

Solvent: DMF or DMSO

Workflow:

-

Preparation: Dissolve 2-aminothiophenol (10 mmol) and benzaldehyde (10 mmol) in DMF (15 mL).

-

Oxidant Addition: Add

(15 mmol). Note: This replaces the historical Jacobson method using ferricyanide, offering a cleaner workup. -

Reflux: Heat the mixture to 120°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The disappearance of the thiol spot is the validation checkpoint.

-

Workup: Pour the reaction mixture into crushed ice. The product will precipitate as a solid.

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol.

Validation (NMR):

-

NMR (DMSO-

Protocol B: Jacobson Cyclization (Historical/Alternative)

Used when starting from thiobenzanilides.[2]

-

Substrate: N-phenylthiobenzamide.

-

Reagent: Potassium ferricyanide (

) in aqueous NaOH. -

Mechanism: Radical cation intermediate.

-

Critical Control: Temperature must be kept < 5°C during addition to prevent over-oxidation.

Pharmacological Relevance[6]

The benzothiazole core is a "privileged structure" in drug discovery. Its lipophilicity (

Case Study: Riluzole (Rilutek)

-

Structure: 6-(trifluoromethoxy)benzothiazol-2-amine.

-

Mechanism: Glutamate antagonist used in ALS treatment.

-

Structure-Activity Relationship (SAR):

-

The 2-amino group is essential for hydrogen bonding within the receptor pocket.

-

The 6-trifluoromethoxy group increases lipophilicity and metabolic stability (blocking C6 oxidation).

-

Aromaticity Role: The stability of the benzothiazole ring prevents rapid metabolic degradation of the core, allowing the drug to reach the CNS.

-

Figure 2: Step-wise synthetic workflow for the oxidative condensation protocol.

References

-

BenchChem. (2025).[1][3][4] A Technical Guide to the Historical Synthesis of Benzothiazoles - The Jacobsen Benzothiazole Synthesis.[3]

-

Schleyer, P. v. R., et al. (1996).[5] Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe.[5] Journal of the American Chemical Society.[5] [5]

-

Krygowski, T. M., et al. (2023). HOMA Index Establishes Similarity to a Reference Molecule.[6] Semantic Scholar.

-

Organic Chemistry Portal. (2024). Benzothiazole Synthesis: Recent Advances and Protocols.[7]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism and Regioselectivity.[1][8][9]

-

MDPI. (2025). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Benzothiazole synthesis [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the in vitro evaluation of the novel synthetic compound, 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole, against various cancer cell lines. The protocols and insights detailed herein are grounded in established methodologies for anticancer drug screening and the known biological activities of the broader benzothiazole class of compounds.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] These compounds often exert their cytotoxic effects through the induction of apoptosis, modulation of key signaling pathways, and cell cycle arrest.[3][4] This guide will provide researchers with the necessary protocols to investigate whether 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole follows these established mechanisms of action and to characterize its potential as a therapeutic agent.

I. Scientific Rationale and Postulated Mechanism of Action

Benzothiazole derivatives have been reported to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[3][5] This process is often initiated by cellular stress and is characterized by the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors. Key players in this pathway include the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of apoptosis.[5] It is hypothesized that 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole, like other compounds in its class, may modulate the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases and subsequent programmed cell death.[3][5]

Furthermore, some benzothiazole derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, thereby inhibiting cancer cell proliferation.[4] This is frequently associated with alterations in the expression or activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

The following protocols are designed to rigorously test these hypotheses and to elucidate the specific cellular and molecular effects of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole.

II. Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole across a panel of cancer cell lines. These values are for illustrative purposes and would need to be determined experimentally.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| A549 | Lung Carcinoma | 18.2 |

| HCT116 | Colorectal Carcinoma | 9.8 |

| HeLa | Cervical Carcinoma | 25.1 |

| K562 | Chronic Myelogenous Leukemia | 7.3 |

III. Experimental Protocols

A. Cell Culture and Compound Preparation

1. Cell Line Maintenance:

-

Culture chosen cancer cell lines (e.g., MCF-7, A549, HCT116) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells upon reaching 80-90% confluency to ensure exponential growth for experiments.

2. Compound Stock Solution Preparation:

-

Prepare a high-concentration stock solution of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole (e.g., 20 mM) in dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[6]

B. Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[7]

-

Compound Treatment: Prepare serial dilutions of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole in fresh culture medium and add to the respective wells. Include a vehicle control (DMSO-treated) and an untreated control.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

C. Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.[8]

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer and add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

D. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.[8]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

IV. Visualization of Pathways and Workflows

A. Postulated Signaling Pathway of Apoptosis Induction

Caption: Postulated mechanism of apoptosis induction by 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole.

B. Experimental Workflow for In Vitro Evaluation

Caption: A streamlined workflow for the initial in vitro characterization of the compound.

V. References

-

Benchchem. Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines. Available from:

-

Sekar, V. et al. Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry. Available from:

-

Benchchem. A Comparative Analysis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline and Standard Chemotherapeutic Agents in Oncology Research. Available from:

-

PMC - NIH. Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). Available from:

-

Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Available from:

-

Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. (2022). Available from:

-

Journal of Heterocyclic Chemistry. Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. (2019). Available from:

-

Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Available from:

-

PMC - NIH. Benzothiazole derivatives as anticancer agents. Available from:

-

OUCI. Recent Advances in Synthesis and the Anticancer Activity of Benzothiazole Hybrids as Anticancer Agents. (2022). Available from:

-

Frontiers. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). Available from:

-

PMC. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). Available from:

-

Benchchem. A Comparative Guide to the Bioactivity of 6-Bromo-2-hydrazino-1,3-benzothiazole and Its Derivatives. Available from:

-

Frontiers. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Available from:

-

Taylor & Francis. Full article: Benzothiazole derivatives as anticancer agents. (2019). Available from:

-

ResearchGate. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). Available from:

-

ChemistrySelect. Design and Synthesis of Novel 2‐Acetamido, 6‐Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors – In. Available from:

-

ResearchGate. Benzothiazole derivatives in the design of antitumor agents. (2024). Available from:

-

PMC. A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells. (2017). Available from:

-

FLORE. Benzothiazole derivatives as anticancer agents. (2019). Available from:

-

Frontiers. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (2026). Available from:

-

ResearchGate. FACS studies showing the induction of the G2/M cell cycle arrest by... Available from:

-

EXCLI Journal. Selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-ones arrest cell cycle of HCT-116 in G0/G1 phase. Available from: _

-

BioModels. Jaiswal2017 - Cell cycle arrest. Available from:

-

PMC - PubMed Central. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells. (2020). Available from:

Sources

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthesis and the Anticancer Activity of Benzothiazole Hybrids as Anticancer Agents [ouci.dntb.gov.ua]

- 3. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 4. A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study [frontiersin.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. noblelifesci.com [noblelifesci.com]

- 10. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole

Introduction

Welcome to the technical support guide for the synthesis of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and structurally related fluorinated benzothiazoles. The difluoromethyl group is a critical pharmacophore, acting as a bioisostere for hydroxyl or thiol groups and as a lipophilic hydrogen bond donor, making its efficient introduction a key synthetic challenge.[1]

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. Our goal is to empower you to diagnose and resolve common issues, thereby improving the yield, purity, and reproducibility of your synthesis.

Core Reaction Overview

The most common and direct route to 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with a carbonyl compound, carboxylic acid, or its derivative.[2][3] In this case, the synthesis involves the reaction of 2-amino-5-bromobenzenethiol with a difluoroacetic acid equivalent, typically under acidic conditions to facilitate cyclization and dehydration.

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole.

Q1: My reaction yield is consistently low or fails completely. What are the primary factors to investigate?

Low yield is a frequent and frustrating issue in benzothiazole synthesis.[4] The problem can typically be traced back to one of three areas: starting material quality, reaction conditions, or inefficient cyclization.

Primary Causes & Solutions:

| Potential Cause | Scientific Explanation & Recommended Solutions |

| Poor Starting Material Quality | Explanation: The key starting material, 2-amino-5-bromobenzenethiol, is highly susceptible to aerial oxidation. The thiol (-SH) group can readily oxidize to form a disulfide (-S-S-) bridge between two molecules. This disulfide impurity is unreactive in the desired cyclization pathway and significantly reduces the amount of active starting material.[4][5] Solutions: • Purity Check: Before starting, verify the purity of the 2-aminothiophenol. Use a freshly opened bottle or purify it via recrystallization if oxidation is suspected.[4] • Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[5] |

| Suboptimal Reaction Conditions | Explanation: The condensation and cyclization steps are highly dependent on temperature and catalysis. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition or side product formation. The choice of acid catalyst is also crucial for promoting the reaction.[4][6] Solutions: • Catalyst Choice: Polyphosphoric acid (PPA) is an effective catalyst for condensations involving carboxylic acids as it serves as both an acidic catalyst and a dehydrating agent.[4] • Temperature Optimization: Monitor the reaction by Thin-Layer Chromatography (TLC). If starting material persists, consider gradually increasing the temperature or extending the reaction time.[5] Conversely, if charring or multiple side products appear, lowering the temperature may be necessary.[4] |

| Inefficient Cyclization/Dehydration | Explanation: The reaction proceeds through an intermediate amide. The subsequent intramolecular nucleophilic attack by the thiol group onto the amide carbonyl, followed by dehydration, forms the benzothiazole ring. If this step is inefficient, the reaction can stall. Solutions: • Dehydrating Agent: Ensure your chosen catalyst, like PPA, can also act as an effective dehydrating agent to drive the final ring-closing and aromatization step. • Reaction Monitoring: Use TLC to track the disappearance of the starting material and the appearance of the product spot. An intermediate may sometimes be visible on the TLC plate. |

Q2: My TLC shows multiple spots, indicating significant byproduct formation. What are the likely side reactions?

The formation of multiple byproducts is often linked to the stability of the starting materials and intermediates. The most common side reaction is the oxidative dimerization of the 2-amino-5-bromobenzenethiol.

Caption: Desired reaction pathway vs. common side reaction.

Troubleshooting Impurities:

-

Minimize Oxidation: As previously mentioned, performing the reaction under an inert nitrogen or argon atmosphere is the most effective way to prevent the formation of the disulfide byproduct.[5]

-

Incomplete Cyclization: The reaction can sometimes stall after forming the initial Schiff base or amide intermediate but before the final ring closure.[5][6] This can happen if the reaction temperature is too low or the catalyst is not active enough. Ensure sufficient heating and an appropriate catalyst are used.

-

Purification: If side products do form, careful purification is necessary. Column chromatography is typically the most effective method.[5]

Q3: I'm having difficulty purifying the final product. What purification strategies are most effective?

Purification can be challenging if the product has a similar polarity to the starting materials or byproducts.

Recommended Purification Protocol:

-

Work-up: After the reaction is complete, it's often quenched by pouring the mixture into ice water or a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst.[4] The crude product may precipitate and can be collected by filtration.

-

Solvent Extraction: If the product does not precipitate, extract it from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane.

-

Column Chromatography: This is the most reliable method for achieving high purity.[5]

-

Stationary Phase: Silica gel is standard.

-

Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexane is a good starting point. Begin with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute your product. Monitor the fractions by TLC.[5]

-

-

Recrystallization: If the product is a solid after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water) can further enhance its purity.

Q4: What are the optimal reaction conditions for this synthesis?

While every substrate pairing requires specific optimization, general guidelines can be established based on common protocols for benzothiazole synthesis.

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Starting Material | 2-Amino-5-bromobenzenethiol[7][8] | Prone to oxidation; use high-purity material or purify before use.[4] |

| Reagent | Difluoroacetic acid | A direct and commercially available source for the difluoromethyl group.[9] |

| Catalyst | Polyphosphoric acid (PPA) | Acts as both an acid catalyst and a powerful dehydrating agent, essential for the final cyclization step.[4] |

| Solvent | Often neat (solvent-free with PPA) or a high-boiling solvent like DMSO. | PPA can serve as the reaction medium. DMSO can also act as an oxidant in some benzothiazole syntheses.[6] |

| Temperature | Elevated (e.g., 80-120 °C) | Heat is typically required to drive the condensation and dehydration. The optimal temperature should be determined empirically by monitoring the reaction with TLC.[4][5] |

| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing the oxidation of the 2-aminothiophenol starting material.[5] |

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the formation of the benzothiazole ring from 2-aminothiophenol and a carboxylic acid?

The synthesis proceeds through a two-stage mechanism:

-

Amide Formation: The nucleophilic amino group (-NH₂) of the 2-amino-5-bromobenzenethiol attacks the electrophilic carbonyl carbon of difluoroacetic acid. This is an acid-catalyzed nucleophilic acyl substitution, which, after the loss of water, forms an N-acylated intermediate.

-

Intramolecular Cyclization & Dehydration: The thiol group (-SH) then performs an intramolecular nucleophilic attack on the same carbonyl carbon. This forms a cyclic tetrahedral intermediate. The acid catalyst promotes the elimination of a second molecule of water, leading to the aromatization of the thiazole ring to yield the final 2-substituted benzothiazole product.

Q2: Are there alternative synthetic routes to introduce the difluoromethyl group?

Yes. While direct condensation is common, another strategy involves the difluoromethylation of a pre-existing benzothiazole derivative. For example, a 6-bromo-2-substituted benzothiazole (where the substituent is a good leaving group) could potentially undergo nucleophilic aromatic substitution (SNAr) with a difluoromethyl nucleophile.[1][10] However, these reactions can be complex, and the choice of difluoromethylating agent and reaction conditions is critical to avoid undesired side reactions, such as ring-opening.[1]

Q3: What are the key safety precautions when handling 2-amino-5-bromobenzenethiol?

-

Toxicity and Odor: Thiophenols are known for their strong, unpleasant odors and should always be handled in a well-ventilated chemical fume hood.[4]

-

Oxidation Sensitivity: As it is readily oxidized by air, it is best stored under an inert atmosphere.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

SDS: Always consult the Safety Data Sheet (SDS) for detailed handling, storage, and emergency information before use.[4]

Detailed Experimental Protocol: Synthesis via PPA

This protocol is a general guideline and may require optimization for your specific lab conditions and reagent purity.

Materials:

-

2-Amino-5-bromobenzenethiol (1.0 mmol, 204.1 mg)

-

Difluoroacetic acid (1.1 mmol, 74 µL)

-

Polyphosphoric acid (PPA, ~2 g)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle with temperature control

-

Ice water bath, Saturated sodium bicarbonate solution

-

Ethyl acetate, Hexane, Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add polyphosphoric acid. Begin stirring and heat the PPA to approximately 80 °C to ensure it is mobile.

-

Addition of Reagents: To the stirred PPA, add 2-amino-5-bromobenzenethiol. Once it has dissolved, slowly add the difluoroacetic acid.

-

Reaction Conditions: Increase the temperature to 100-120 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system). The reaction is typically complete within 2-6 hours.[4]

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the flask to room temperature. Carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice (~50 g).[4]

-

Neutralization: Stir the ice-water mixture until the PPA is hydrolyzed. Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the effervescence ceases and the pH is neutral or slightly basic (pH 7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole.

References

- Troubleshooting guide for the synthesis of benzothiazole deriv

- troubleshooting guide for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole - Benchchem.

- 2-Amino-5-bromo-benzenethiol 95% - Advanced ChemBlocks.

- Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters.

- Recent Advances in Synthesis of Benzothiazole Compounds Rel

- Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles - PubMed.

- 2-Amino-5-bromobenzenethiol | 23451-95-8 - ChemicalBook.

- How to increase the yield of benzothiazole synthesis

- One-Pot Synthesis of 2-Trifluoromethyl and 2-Difluoromethyl Substituted Benzo-1,3-diazoles | Request PDF - ResearchG

- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI.

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Amino-5-bromo-benzenethiol 95% | CAS: 23451-95-8 | AChemBlock [achemblock.com]

- 8. 2-Amino-5-bromobenzenethiol | 23451-95-8 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole

Case ID: BTZ-CF2H-PUR-001 Status: Active Support Analyst: Senior Application Scientist, Separation Technologies

Executive Summary

The purification of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole presents a unique triad of challenges: the oxidative instability of the thiophenol precursor, the weak basicity of the thiazole nitrogen, and the lipophilicity imparted by the difluoromethyl (

Module 1: The "Yellow Impurity" (Disulfide Contamination)

Symptom: The crude material is bright yellow/orange, and TLC shows a persistent non-polar spot that co-elutes with the product or trails slightly behind it.

Root Cause Analysis: The primary synthetic route involves the condensation of 2-amino-5-bromobenzenethiol with difluoroacetic acid (or anhydride). The thiophenol starting material is highly susceptible to oxidative dimerization, forming Bis(2-amino-5-bromophenyl)disulfide .

-

Mechanism: In the presence of trace oxygen or oxidative reagents, the thiol (-SH) groups couple to form a disulfide (-S-S-). This impurity is lipophilic, structurally similar to the product, and difficult to separate via standard silica chromatography.

Protocol: Chemical Reduction Strategy (Pre-Column) Do not rely solely on chromatography for disulfide removal.

-

Dissolution: Dissolve the crude reaction mixture in Acetic Acid (AcOH) or Ethanol (EtOH) (10 mL/g crude).

-

Reduction: Add Zinc dust (Zn) (2.0 equiv relative to theoretical disulfide load) and stir vigorously at RT for 30 minutes.

-

Logic: Zn reduces the disulfide bond back to the thiophenol (which is much more polar) or zinc thiolate species.

-

-

Filtration: Filter through a pad of Celite to remove excess Zn.

-

Workup: Concentrate the filtrate. If AcOH was used, dilute with EtOAc and wash with sat.

until neutral.[1][2] -

Result: The disulfide is converted back to the thiol/thiolate, which will now have a significantly different

(usually baseline on silica) compared to the benzothiazole product.

Module 2: Chromatography & Tailing (The Nitrogen Interaction)

Symptom: The product streaks or tails on silica gel plates and columns, leading to poor resolution and mixed fractions.

Root Cause Analysis:

The nitrogen atom at the 3-position of the benzothiazole ring is weakly basic (

Protocol: Amine-Modified Mobile Phase

| Parameter | Standard Condition | Optimized Condition |

| Stationary Phase | Standard Silica (40-63 µm) | Standard Silica (Neutralized) |

| Mobile Phase A | Hexanes / Heptane | Heptane |

| Mobile Phase B | Ethyl Acetate (EtOAc) | EtOAc + 1% Triethylamine (TEA) |

| Gradient | 0% | 0% |

Technical Note: Flush the column with 100% Hexane + 1% TEA before loading the sample. This "caps" the active silanol sites. The

Module 3: Crystallization (Oiling Out)

Symptom: Upon cooling a hot solution, the product separates as a separate liquid phase (oil) rather than forming crystals.

Root Cause Analysis:

The melting point of 6-bromo-2-(difluoromethyl)-1,3-benzothiazole is likely in the range of 60–85°C (analogous to the 2-methyl derivative). The

Protocol: Two-Solvent Recrystallization

-

Primary Solvent: Dissolve crude solid in the minimum amount of hot Ethanol (EtOH) or Methanol (MeOH) (approx. 50-60°C).

-

Avoid: DCM or EtOAc (too soluble).

-

-

Anti-Solvent Addition: While maintaining heat, dropwise add Water (if using alcohols) or Heptane (if using Toluene) until a faint turbidity persists.

-

Seeding: Add a single crystal of pure material (if available) or scratch the inner wall of the flask with a glass rod.

-

Cooling Ramp:

-

Ambient temp for 2 hours.

-

4°C (Fridge) for 12 hours.

-

Critical: Do not plunge into ice immediately; this forces oiling out.

-

Visualizing the Purification Logic

The following diagram illustrates the decision tree for purifying the crude reaction mixture, distinguishing between the removal of the specific disulfide impurity and general silica purification.

Caption: Workflow for removing oxidative disulfide impurities and silica tailing issues during benzothiazole purification.

Frequently Asked Questions (FAQs)

Q1: Can I use high vacuum to dry the product? A: Proceed with caution. Highly fluorinated aromatics often possess significant vapor pressure and can sublime under high vacuum (< 1 mbar) at elevated temperatures.

-

Recommendation: Dry in a vacuum oven at 30–40°C at moderate vacuum (10–20 mbar), or use a desiccator with

at ambient pressure.

Q2: Is the

-

Recommendation: Use mild bases like

or

Q3: Why does my NMR show a triplet at

-

Validation: If this signal is absent, you may have hydrolyzed the group to an aldehyde or carboxylic acid. If it is a singlet, you may have lost the fluorines (unlikely) or formed a different impurity.

References

-

Synthesis of Benzothiazoles (General)

-

Jordan, A. D.; Luo, C.; Reitz, A. B. Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles. Journal of Organic Chemistry, 2003 , 68(22), 8693–8696. Link

-

-

Disulfide Impurity Management

-

Fluorinated Benzothiazoles

-

Wang, X.; et al. Palladium-Catalyzed Synthesis of 2-(Trifluoromethyl)benzothiazoles. Arkivoc, 2011 , (ii), 155-163. (Provides analogous purification data for fluoroalkyl derivatives). Link

-

-

Chromatography of Basic Heterocycles

-

Reich, H. J. Common Problems in Chromatography. University of Wisconsin-Madison Chemistry Database. (Authoritative guide on amine-modified silica). Link

-

Sources

Technical Support Center: Synthesis of Difluoromethylated Benzothiazoles

Current Status: Operational Topic: Troubleshooting Side Reactions & Synthetic Failure Modes Ticket Priority: High (Methodology Optimization)

Executive Summary

The difluoromethyl (

This guide abandons generic advice. We focus on the three most common "failure tickets" submitted by medicinal chemists:

-

Ticket #001: "My product isn't the benzothiazole; it's an isocyanide/sulfide." (The Nucleophilic Trap)

-

Ticket #002: "I have a mixture of isomers." (The Regioselectivity Crisis)

-

Ticket #003: "The reaction stalled/yield is <20%." (The Radical Quench)

Ticket #001: The Nucleophilic Trap (Ring Opening)

User Complaint: "I attempted

Diagnosis:

You have triggered the S-difluoromethylation/Ring-Opening Cascade .

Unlike standard aromatics, the benzothiazole core is susceptible to ring opening when attacked by hard nucleophiles at the C2 position. The

The Mechanism of Failure: Instead of displacing the leaving group at C2, the nucleophile attacks, breaking the S-C2 bond. This results in a 2-isocyanophenyl difluoromethyl sulfide .[1][2]

Corrective Protocol:

Do not use nucleophilic sources (

Visualizing the Failure Mode

Caption: Divergence of nucleophilic attack. Path B dominates with anionic reagents, destroying the heterocycle.

Ticket #002: Regioselectivity Scrambling

User Complaint: "I used the Baran Reagent (DFMS) on a 5-substituted benzothiazole. I see fluorination at C2, but also C4 and C6."

Diagnosis:

While the C2 position is the most electron-deficient and naturally attracts nucleophilic radicals (

-

The C2 position is sterically hindered or already substituted.

-

The solution pH is not optimized (protonation activates specific sites).

The Science: Minisci reactions are governed by Fukui indices (radical attack susceptibility). Protonating the Nitrogen (N3) dramatically lowers the LUMO of the heterocycle, making C2 the "hottest" spot. Without sufficient acid, or if C2 is blocked, the radical attacks the carbocyclic ring.

Troubleshooting Steps:

-

Acid Check: Ensure you are using TFA (Trifluoroacetic acid) or aqueous

. The reaction requires the benzothiazole to be protonated (benzothiazolium species). -

Solvent Switch: If using DMSO/Water, switch to DCM/Water (biphasic) . The biphasic system protects the radical source from rapid quenching and often improves C2 selectivity.

Ticket #003: Reaction Stalling (Reagent Decomposition)

User Complaint: "The reaction started bubbling but stopped after 10 minutes. Yield is negligible."

Diagnosis:

Premature decomposition of the Zinc Difluoromethanesulfinate (DFMS) reagent.

DFMS releases

Corrective Protocol:

-

Portion-wise Addition: Do not add all DFMS at once. Add it in 3 portions over 1 hour.

-

Temperature Control: Keep the reaction between 0°C and Room Temperature (RT). Do not heat above 40°C unless the substrate is extremely unreactive.

Master Protocol: Innate C-H Difluoromethylation

This protocol uses Zinc Difluoromethanesulfinate (DFMS), known as the Baran Reagent .[3] It is the industry standard for avoiding the ring-opening side reactions of Ticket #001.

Reagents:

-

Substrate: Benzothiazole (1.0 equiv)

-

Reagent:

(DFMS) (3.0 equiv) -

Oxidant: TBHP (70% aq.) (5.0 equiv)

-

Solvent: DCM /

(2.5 : 1 ratio) -

Additive: TFA (1.0 equiv) - Crucial for C2 regioselectivity

Step-by-Step Workflow:

-

Setup: In a vial, dissolve Benzothiazole (0.5 mmol) in DCM (2.5 mL).

-

Activation: Add TFA (0.5 mmol). Observe slight color change (protonation).

-

Phase Creation: Add Water (1.0 mL). The mixture is now biphasic.

-

Reagent Addition (Phase 1): Add DFMS (1.0 equiv) and TBHP (1.5 equiv). Stir vigorously at RT.

-

Checkpoint: Ensure the stir bar is jumping/mixing phases thoroughly. Minisci is diffusion-limited.

-

-

Reagent Addition (Phase 2 & 3): After 2 hours, add the second portion of DFMS (1.0 equiv) and TBHP. Repeat again after another 2 hours.

-

Quench: Slowly add saturated

. Caution: Gas evolution ( -

Workup: Extract with DCM. Wash with sodium thiosulfate (to kill peroxides).

Reaction Logic & Pathway

Caption: Radical generation and capture. Note the competition between C2 attack and radical dimerization.

Comparison of Synthetic Methods

| Feature | Radical C-H (DFMS) | Photoredox ( | Nucleophilic ( |

| Primary Mechanism | Radical Minisci | SET / Radical | |

| Key Risk | Over-alkylation / Dimerization | Catalyst cost / Solubility | Ring Opening (High Risk) |

| Regioselectivity | C2 (High with Acid) | C2 (High) | Poor / Destructive |

| Scalability | High (Gram scale easy) | Low (Light penetration issues) | Medium |

| Reagent Stability | Moderate (Hygroscopic) | High | High |

| Recommendation | Gold Standard | For complex/sensitive substrates | Avoid for Benzothiazoles |

FAQ: Rapid Fire Troubleshooting

Q: Can I use Selectfluor instead of TBHP? A: Yes. Selectfluor acts as both an oxidant and a fluorine source, but it is significantly more expensive. It often provides cleaner profiles for electron-rich benzothiazoles that might oxidize under TBHP conditions.

Q: My product has two

Q: Why do I see a strong smell of sulfur and no product?

A: If you used the Nucleophilic method (

References

-

Innate C-H Functionalization (The Baran Method): Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99.[3]

-

Ring Opening Side Reactions: An, L., Xu, C., Zhang, X., & Zhang, C. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8554–8558. [2]

-

Photoredox Approaches: Beatty, J. W., & Stephenson, C. R. (2015). Amine functionalization via oxidative photoredox catalysis: methodology development and complex molecule synthesis. Accounts of Chemical Research, 48(5), 1474-1484.

-

Review of Fluorination Strategies: Ni, C., Hu, M., & Hu, J. (2015).[4] Good partnership between sulfur and fluorine: sulfur-based fluorination and fluoroalkylation reagents for organic synthesis. Chemical Reviews, 115(2), 765-825.

Sources

Troubleshooting guide for low bioactivity of benzothiazole analogs

A Troubleshooting Guide for Low Bioactivity

Welcome to the technical support center for researchers working with benzothiazole analogs. This guide, presented in a question-and-answer format, is designed to help you troubleshoot and resolve common issues related to low bioactivity in your compounds. As Senior Application Scientists, we provide not just procedural steps but also the underlying rationale to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: My new benzothiazole analog shows significantly lower (or no) activity compared to the parent compound. Where do I start troubleshooting?

This is a common challenge in medicinal chemistry. The first step is to systematically rule out fundamental issues before exploring more complex biological explanations. We recommend a tiered approach, starting with the compound itself.

Tier 1: Compound Integrity and Purity

-

Is your compound what you think it is? Confirm the structure and purity of your analog using standard analytical techniques (NMR, LC-MS, HRMS). Impurities or degradation products can lead to misleading results.

-

How stable is your compound? Benzothiazoles can be susceptible to degradation under certain conditions. Assess the stability of your compound in your experimental buffer and in your stock solvent (e.g., DMSO) over time.[1]

Tier 2: Physicochemical Properties

-

Is your compound soluble in the assay buffer? Poor aqueous solubility is a frequent culprit for low bioactivity.[2][3] A compound that precipitates out of solution cannot interact with its biological target. We will delve deeper into solubility issues in the subsequent questions.

-

Does your compound aggregate? At higher concentrations, hydrophobic compounds can form aggregates that may lead to non-specific activity or a loss of specific activity.

Tier 3: Assay-Related Issues

-

Is your compound interfering with the assay technology? Some compounds can interfere with assay readouts (e.g., fluorescence, luminescence), giving false-negative results.

-

Is the biological target active and receptive? Ensure the positive controls in your assay are performing as expected.